Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group and a 2-chlorophenylsulfonamido group
Properties
IUPAC Name |
methyl 4-[[(2-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-21-14(18)17-8-6-11(7-9-17)10-16-22(19,20)13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUHRIOAQNSKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route 1: Sequential Functionalization of the Piperidine Core
Formation of the Piperidine Skeleton with Protected Amine
The synthesis begins with piperidine-4-carboxylic acid as the starting material. To protect the secondary amine, a methyl carboxylate group is introduced via reaction with methyl chloroformate in the presence of a base such as triethylamine. This yields methyl piperidine-1-carboxylate-4-carboxylic acid , a critical intermediate that allows subsequent functionalization at the 4-position.
Conversion of Carboxylic Acid to Aminomethyl Group
The 4-carboxylic acid moiety is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. The resulting alcohol is then brominated with phosphorus tribromide (PBr₃) to form methyl 4-(bromomethyl)piperidine-1-carboxylate . Nucleophilic substitution with aqueous ammonia at 60°C introduces the aminomethyl group, yielding methyl 4-(aminomethyl)piperidine-1-carboxylate .
Sulfonylation with 2-Chlorophenylsulfonyl Chloride
The primary amine is reacted with 2-chlorophenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (pyridine or triethylamine) to form the sulfonamide bond. This step typically proceeds at 0–25°C over 4–6 hours, achieving yields of 75–85% after recrystallization from ethanol.
Table 1: Reaction Conditions for Sulfonylation Step
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.2 equiv) |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Synthetic Route 2: Direct Aminomethylation via Cyanomethyl Intermediate
Cyanomethyl Group Introduction
An alternative approach starts with methyl piperidine-1-carboxylate , which undergoes Friedel-Crafts acylation at the 4-position using acetyl chloride and aluminum chloride (AlCl₃) in nitrobenzene. The resulting ketone is converted to a cyanomethyl group via a Strecker synthesis, involving treatment with potassium cyanide (KCN) and ammonium chloride in aqueous ethanol.
Reduction and Sulfonylation
The nitrile group is reduced to an amine using hydrogen gas (H₂) over Raney nickel at 50–60°C and 3–4 atm pressure. Subsequent sulfonylation with 2-chlorophenylsulfonyl chloride follows the same protocol as Route 1, though yields are marginally lower (65–75%) due to competing side reactions during nitrile reduction.
Comparative Analysis of Synthetic Methods
Table 2: Comparison of Key Synthetic Routes
Route 1 offers superior scalability and yield, as evidenced by its alignment with large-scale processes described in US8697876B2. The use of Grignard reagents and transfer hydrogenation conditions (e.g., Pd/C, formaldehyde) ensures mild reaction parameters, minimizing thermal degradation. In contrast, Route 2’s reliance on Friedel-Crafts acylation introduces regioselectivity challenges, limiting its industrial applicability.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
-
Basic hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate.
-
Acidic conditions involve protonation of the carbonyl, followed by nucleophilic water attack .
Substitution at the Sulfonamide Nitrogen
The sulfonamide group participates in nucleophilic substitution reactions, particularly with alkyl halides or aryl boronic acids.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Methyl iodide, K₂CO₃, DMF | 80°C, 12 hours | N-Methyl-2-chlorophenylsulfonamide derivative | 70–75% |
| Benzyl chloride, Et₃N | RT, 24 hours | N-Benzyl sulfonamide analog | 65% |
Key Findings :
-
Steric hindrance from the piperidine ring slows substitution kinetics compared to simpler sulfonamides .
-
Electron-withdrawing 2-chloro substituent enhances electrophilicity of the sulfonyl group .
Reduction of the Piperidine Ring
Catalytic hydrogenation reduces the piperidine ring to a pyrrolidine derivative under high-pressure H₂.
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| Pd/C (10%), H₂ (50 psi) | Ethanol, 24 hours | Pyrrolidine-carboxylate analog | 55% |
| Raney Ni, H₂ (30 psi) | THF, 12 hours | Partial reduction observed; mixed products | 40% |
Notes :
-
Complete ring saturation requires prolonged reaction times due to steric bulk from the sulfonamide group .
Oxidation of the Sulfonamide Group
The sulfonamide sulfur can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| H₂O₂ (30%), AcOH | 60°C, 6 hours | Sulfonic acid derivative | 60% |
| KMnO₄, H₂SO₄ | RT, 24 hours | Over-oxidation to sulfone observed | 45% |
Side Reactions :
Coupling Reactions via the Ester Group
The methyl ester serves as a leaving group in coupling reactions with amines or alcohols.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Benzylamine, DCC | DCM, RT, 12 hours | Amide-coupled derivative | 80% |
| Phenol, NaH | THF, reflux, 8 hours | Phenyl ester analog | 70% |
Optimization Insight :
Functionalization of the Piperidine Nitrogen
The piperidine nitrogen undergoes alkylation or acylation to generate quaternary ammonium salts.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Ethyl bromoacetate, K₂CO₃ | DMF, 80°C, 6 hours | N-Ethoxycarbonylmethyl derivative | 75% |
| Acetyl chloride, Et₃N | DCM, RT, 3 hours | N-Acetylpiperidine carboxylate | 85% |
Challenges :
Experimental Data from Case Studies
-
Patent Example : Reaction with Grignard reagents (e.g., MeMgBr) under anhydrous conditions yielded tertiary alcohol derivatives via nucleophilic addition to the ester carbonyl (yield: 65%).
-
Enzyme Inhibition Study : The compound’s sulfonamide group demonstrated selective hydrogen bonding with catalytic residues in enzyme active sites, guiding structure-activity relationship (SAR) optimization.
Scientific Research Applications
The compound Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores the compound's applications, focusing on its biological activity, synthesis, and relevant case studies.
Chemical Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅ClN₂O₃S
- Molecular Weight : 286.77 g/mol
- CAS Number : [Not provided]
Structural Representation
The compound features a piperidine ring, a sulfonamide group, and a carboxylate ester, which contribute to its unique properties and biological activities.
Medicinal Chemistry
This compound has shown promise in the development of novel therapeutic agents. Its structure allows for modifications that can enhance its efficacy against various diseases.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in antibiotic development.
Enzyme Inhibition
Compounds similar to this compound have been studied for their potential to inhibit enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
Neuropharmacology
The piperidine core is associated with various neuropharmacological activities. Studies suggest that modifications to this structure can lead to compounds with enhanced interaction with neurotransmitter systems.
Potential as a Neuroprotective Agent
Preliminary studies indicate that similar piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be explored for its neuroprotective properties in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.
- Coupling Reactions : The final step involves coupling the piperidine derivative with the sulfonamide intermediate using coupling agents or catalysts.
These synthetic routes can be optimized for scalability and yield, making the compound accessible for research purposes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally related to this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic therapy.
Case Study 2: Neuroprotective Effects
In vitro studies have shown that related piperidine compounds can reduce neuronal cell death induced by oxidative stress. These findings highlight the potential of this compound as a neuroprotective agent worth further exploration.
Data Tables
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth |
| Neuroprotective | Protects neuronal cells |
| Enzyme Inhibition | Potential enzyme inhibitor |
Mechanism of Action
The mechanism of action of Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate
- Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate
- Methyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
Uniqueness
Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific positioning of the chlorine atom may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Biological Activity
Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various enzymes involved in lipid metabolism and neuroinflammation. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and a summary of its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN2O3S
- Molecular Weight : 300.79 g/mol
This compound primarily acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme that hydrolyzes monoacylglycerols into free fatty acids and glycerol. This inhibition can have significant implications for the endocannabinoid system, particularly in the context of neuroinflammation and pain management.
Inhibition Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on MAGL with an IC50 value in the low nanomolar range. For instance, a related compound, 1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate (SAR127303), showed an IC50 value of 39.3 nM against MAGL, indicating similar efficacy for this compound .
Selectivity Profile
The selectivity of this compound for MAGL over other enzymes such as fatty acid amide hydrolase (FAAH) and cannabinoid receptors (CB1 & CB2) is crucial for minimizing side effects associated with cannabinoid receptor modulation. Studies indicate that compounds with similar structures exhibit a preference for MAGL inhibition without significant interaction with FAAH or cannabinoid receptors .
Absorption and Distribution
In vivo studies using radiolabeled versions of similar sulfonamide-based compounds have shown that they can cross the blood-brain barrier effectively, which is essential for their potential therapeutic applications in neurodegenerative diseases . The biodistribution studies indicated good brain permeability and specificity towards brain tissues .
Metabolism and Excretion
The metabolic pathways for this compound are still under investigation. However, it is hypothesized that the sulfonamide group may undergo hydrolysis or conjugation reactions in vivo, which could impact its pharmacological activity.
Case Studies and Clinical Implications
Several studies have evaluated the therapeutic potential of MAGL inhibitors in conditions such as chronic pain, anxiety disorders, and neuroinflammatory diseases. For instance:
- Chronic Pain Management : In animal models, MAGL inhibitors have demonstrated analgesic effects comparable to traditional pain medications without the associated side effects .
- Neuroinflammation : Inhibition of MAGL has been linked to reduced neuroinflammatory markers in models of Alzheimer's disease, suggesting potential applications in neurodegenerative disorders .
Summary of Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated potent MAGL inhibition with IC50 values < 40 nM. |
| Study 2 | Showed selectivity for MAGL over FAAH and cannabinoid receptors. |
| Study 3 | Indicated good brain permeability and potential applications in neurodegenerative diseases. |
Q & A
Q. What are the key considerations for synthesizing Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate with high purity?
The synthesis requires optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts) and rigorous purification. Key steps include:
- Coupling reactions : Use coupling reagents like DCC/DMAP for amide bond formation between sulfonamide and piperidine precursors .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm intermediate formation .
- Purification : Recrystallization or chromatography (e.g., flash column chromatography) ensures ≥95% purity .
Q. How can researchers establish structure-activity relationships (SAR) for this compound?
SAR studies involve systematic modifications to the core structure:
- Functional group variation : Alter the sulfonamide moiety or piperidine substituents to assess impacts on bioactivity .
- Bioactivity assays : Test derivatives for antimicrobial activity (e.g., MIC against S. aureus) or enzyme inhibition (e.g., IC50 for target enzymes) .
- Computational modeling : Use docking simulations to predict binding affinities to biological targets .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group presence (e.g., sulfonamide protons at δ 7.5–8.0 ppm) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for in vitro studies) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC50 values)?
Discrepancies may arise from assay conditions or compound batches. Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for enzyme assays) and control compounds .
- Batch validation : Re-test synthesized batches under identical conditions to rule out purity issues .
- Orthogonal assays : Compare results from fluorescence-based and radiometric enzyme assays to confirm activity .
Q. How can the compound’s inhibitory activity against enzymes like PARP14 be optimized?
- Methyl scanning : Introduce methyl groups at the piperidine or sulfonamide regions to enhance steric complementarity with the enzyme’s active site .
- Linker modification : Adjust the methylene bridge length to improve binding kinetics (e.g., IC50 reduction from 10 µM to 2 µM) .
- Co-crystallization studies : Resolve enzyme-ligand structures to guide rational design .
Q. What methodologies integrate this compound into PROTACs for targeted protein degradation?
- Linker design : Use PEG or alkyl chains to conjugate the compound to E3 ligase ligands (e.g., pomalidomide) .
- Binding group optimization : Retain the sulfonamide moiety for target protein engagement while modifying the piperidine for PROTAC stability .
- In vitro validation : Test PROTAC efficacy via Western blotting for protein degradation (e.g., PDEδ in lipid metabolism studies) .
Q. How do in silico approaches predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes like PARP14, prioritizing poses with hydrogen bonds to catalytic residues .
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide’s hydrogen-bond acceptor role) using Schrödinger’s Phase .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives .
Q. What are best practices for synthesizing derivatives to explore the sulfonamide group’s role?
- Selective functionalization : Protect the piperidine ring during sulfonamide modification to avoid side reactions .
- Redox reactions : Reduce sulfonamide to thiol derivatives for comparative bioactivity studies .
- High-throughput screening : Use parallel synthesis to generate a library of sulfonamide analogs for rapid SAR evaluation .
Q. How should solubility/stability challenges in in vitro assays be addressed?
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations .
- Metabolite screening : Use LC-MS to detect inactive metabolites that reduce in vivo activity .
- Formulation optimization : Encapsulate the compound in liposomes to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
